1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate
Description
1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate is a chemical compound with the molecular formula C9H9ClN2O4 and a molecular weight of 244.63 g/mol . It is also known by its IUPAC name, dimethyl 2-(6-chloropyrimidin-4-yl)malonate . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-15-8(13)7(9(14)16-2)5-3-6(10)12-4-11-5/h3-4,7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGALDFFULTCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=NC=N1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate typically involves the reaction of 6-chloropyrimidine-4-carboxylic acid with dimethyl malonate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, carboxylic acids, and dihydropyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate has been investigated for its potential as an active pharmaceutical ingredient (API). Its structure suggests that it may interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Anticancer Properties
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit anticancer activities. Specifically, compounds targeting the c-KIT kinase have shown promise in treating gastrointestinal stromal tumors and other cancers associated with c-KIT mutations . The ability of this compound to inhibit key enzymes involved in cancer progression makes it a valuable candidate for further exploration in oncology.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies on similar pyrimidine derivatives have reported significant antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess similar properties worth investigating.
Synthetic Methodologies
The synthesis of this compound can be achieved through several methodologies that enhance its yield and purity. Understanding these synthetic pathways is crucial for its application in research and industry.
Synthesis Pathways
Various synthetic routes have been documented for similar compounds, providing insights into efficient methods for producing this compound. For instance:
- Condensation Reactions: Utilizing condensation reactions between appropriate starting materials can yield high-purity products.
- Functional Group Modifications: Modifying functional groups on the pyrimidine ring can enhance biological activity and selectivity towards specific targets .
The biological activity of this compound has been assessed in various studies, revealing its potential therapeutic effects.
In Vitro Studies
In vitro assays have demonstrated that compounds with similar structures exhibit significant activity against cancer cell lines such as NCI-H460 (lung cancer), MCF7 (breast cancer), and SF268 (CNS cancer) . These findings suggest that further investigation into the specific effects of this compound on these cell lines could yield valuable data for drug development.
Mechanistic Insights
Understanding the mechanism of action is essential for the development of effective therapeutics. Research into the mechanisms by which pyrimidine derivatives exert their effects indicates involvement in pathways related to apoptosis and cell cycle regulation .
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit DNA synthesis or disrupt cellular signaling pathways, resulting in antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(4-chloropyrimidin-5-yl)malonate
- Dimethyl 2-(6-bromopyrimidin-4-yl)malonate
- Dimethyl 2-(6-fluoropyrimidin-4-yl)malonate
Uniqueness
1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate is unique due to the presence of the 6-chloropyrimidine moiety, which imparts distinct chemical and biological properties compared to its analogs . This uniqueness makes it a valuable compound for various research applications.
Biological Activity
1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is . The compound is synthesized through a reaction involving dimethyl malonate and 6-chloropyrimidine-4-carboxylic acid. The reaction typically requires a base such as sodium hydride or potassium carbonate and is performed in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Biological Activity
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies indicate that pyrimidine derivatives can exhibit significant antimicrobial properties. The presence of the chloropyrimidine moiety enhances the compound's interaction with microbial targets.
- Anticancer Properties : Research has shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of DNA synthesis and interference with cellular signaling pathways.
- Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleotide metabolism, thereby affecting DNA and RNA synthesis.
- Receptor Modulation : It may act on certain receptors involved in cell signaling pathways, leading to altered cellular responses.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | , |
| Anticancer | Inhibits proliferation in cancer cell lines | , |
| Anti-inflammatory | Modulates cytokine production | , |
Case Study: Anticancer Activity
In a study focusing on the anticancer properties of pyrimidine derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. This suggests potential therapeutic applications in cancer treatment.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results indicated that the compound showed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
